molecular formula C9H9NO2 B3277348 1-Methoxy-2-indolinone CAS No. 65816-14-0

1-Methoxy-2-indolinone

Cat. No.: B3277348
CAS No.: 65816-14-0
M. Wt: 163.17 g/mol
InChI Key: QWQZZCLZJWDQMF-UHFFFAOYSA-N
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Description

1-Methoxy-2-indolinone is a chemical compound built around the oxindole (2-indolinone) core, a structure recognized as a privileged scaffold in medicinal chemistry and drug discovery. While specific biological data for this methoxy-substituted analog is limited, the indolinone structure is historically significant for its role in the development of protein kinase inhibitors, particularly in oncology research. Semaxanib (SU-5416), one of the first indolinone derivatives, was identified as an inhibitor of vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) tyrosine phosphorylation . This pioneering work established a structure-activity relationship where the indolinone moiety could be optimized to interact with the ATP-binding site of various kinase targets. Subsequent development led to clinically approved drugs such as Sunitinib (SU-11248), an oral, multi-targeted receptor tyrosine kinase inhibitor approved for the treatment of advanced renal cell carcinoma and other cancers . The indolinone pharmacophore commonly forms a critical hydrogen bond between its carbonyl group and the kinase's hinge region, mimicking natural ATP and providing a platform for generating selectivity and potency against a range of oncogenic kinases . Researchers value this scaffold for designing novel molecules to probe biological pathways involving tyrosine kinases. As such, this compound serves as a versatile chemical building block for synthesizing more complex bioactive molecules and for structure-activity relationship (SAR) studies in hit-to-lead optimization campaigns. This product is intended for research purposes in laboratory settings only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methoxy-3H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-12-10-8-5-3-2-4-7(8)6-9(10)11/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWQZZCLZJWDQMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON1C(=O)CC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 1 Methoxy 2 Indolinone and Its Analogues

Strategic Approaches to Indolinone Ring System Construction

The construction of the indolinone (or oxindole) scaffold, a privileged structure in medicinal chemistry, can be achieved through several strategic synthetic routes. These methods provide access to the core structure, which can then be further functionalized to yield the target compound, 1-methoxy-2-indolinone.

Condensation-Based Synthesis

Condensation reactions are a foundational strategy for forming the carbon-carbon and carbon-nitrogen bonds necessary to build the indolinone ring.

Claisen and Dieckmann Condensations : The intramolecular Claisen condensation, also known as the Dieckmann condensation, is a powerful tool for forming cyclic β-keto esters. arkat-usa.orgchemguide.co.uknih.gov This reaction involves the intramolecular reaction of a diester in the presence of a base to form a five- or six-membered ring. arkat-usa.orgnih.gov For indolinone synthesis, a suitably substituted N-phenyl diester can be cyclized to form the five-membered lactam ring. The choice of base is critical to prevent side reactions like saponification. nih.gov

Aldol-Type Condensations : While not directly forming the lactam ring, aldol (B89426) condensations can be used to build key precursors. For instance, the condensation of isatin (B1672199) derivatives (which are 1H-indole-2,3-diones) with active methylene (B1212753) compounds like acetone (B3395972) or acetylacetone (B45752) can provide intermediates for further transformations into complex oxindoles. orgsyn.org

Leimgruber-Batcho Indole (B1671886) Synthesis : This method, while primarily for indoles, can be adapted for oxindoles. It begins with the condensation of a 2-nitrotoluene (B74249) derivative with a formamide (B127407) acetal, such as N,N-dimethylformamide dimethyl acetal, to form a β-aminostyrene. researchgate.netacgpubs.org Subsequent reductive cyclization of this intermediate yields the indole ring system. researchgate.netacgpubs.org Modification of the starting materials and reaction conditions can lead to the formation of the 2-oxindole core.

Substitution Reaction Pathways

Nucleophilic substitution reactions offer a direct route to introduce functionalities onto a pre-existing indole or indolinone core.

Nucleophilic Aromatic Substitution (SNAr) : In highly electron-deficient aromatic rings, a nucleophile can displace a leaving group. For instance, in chalcone (B49325) synthesis, it has been observed that a methoxy (B1213986) anion can displace a fluorine atom in a di- or tri-fluorinated benzaldehyde, particularly at the para position. thieme-connect.com This principle can be applied to appropriately activated halo-aromatic precursors to construct parts of the indolinone system. The efficiency of these reactions is highly dependent on the electronic nature of the substrate and the reaction conditions. thieme-connect.com

SN2 Reactions : The direct alkylation of the oxindole (B195798) nitrogen is a key step for introducing the methoxy group precursor. However, the C-3 position of the oxindole is often more nucleophilic. nih.gov Strategies to overcome this include protecting the C-3 position before N-alkylation. nih.gov The SN2 mechanism involves the attack of a nucleophile on an electrophilic carbon, displacing a leaving group. chemguide.co.uk

Intramolecular Cyclization Techniques

Intramolecular cyclization is one of the most common and effective strategies for constructing the indolinone ring system. These reactions involve the formation of a new bond between two atoms within the same molecule to create the cyclic structure.

Reductive Cyclization : This method is widely used for the synthesis of indoles and their derivatives. researchgate.net A classic approach involves the reduction of a nitro group in a 2-nitrostyrene or a related ortho-substituted nitroarene, which then cyclizes onto a neighboring functional group. nih.govnih.gov For example, the palladium-catalyzed reductive cyclization of 2-nitrostyrenes using formate (B1220265) esters as a carbon monoxide source can produce indoles in excellent yields. nih.gov Similarly, the reduction of an ortho-nitrophenylacetate derivative can lead directly to the formation of the 2-oxindole ring. Iron in the presence of an acid like HCl is also an effective reagent for the reductive cyclization of indolylnitrochalcone derivatives to form quinolines. researchgate.net

Radical Cyclization : Free radical reactions provide a powerful means to form C-C bonds under mild conditions. An iron-catalyzed radical addition/cyclization of N-arylacrylamides can be used to synthesize 3,3-disubstituted 2-oxindoles. mdpi.com This electrochemical method uses carbazates as precursors for alkoxycarbonyl radicals. mdpi.com Another approach involves the oxidative radical cyclization of an active methine substrate containing both an allyl and a phenyl group, using iron(III) chloride as a mild oxidant, to form benzo[f]isoindole derivatives. rsc.org Tin-free radical cyclization methods, initiated by visible light photoredox catalysis, represent a more environmentally friendly approach. fu-berlin.de

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. arkat-usa.orgmdpi.com

Ugi and Passerini Reactions : These isocyanide-based MCRs are versatile for creating diverse molecular scaffolds. arkat-usa.org Although direct synthesis of this compound via these methods is not commonly reported, they can be used to assemble complex precursors that can be later cyclized to the desired indolinone ring.

Indole-Based MCRs : Many MCRs have been developed using indoles as one of the components. For example, a one-pot reaction of indole, 4-methoxyphenylglyoxal, and Meldrum's acid can produce a furan-2(5H)-one derivative with an indole substituent. nih.gov While not directly yielding an indolinone, this demonstrates the utility of MCRs in building complex indole-containing heterocycles. Similarly, other MCRs can assemble indole-fused seven-membered heterocycles or spirotetrahydrocarbazoles. acs.org The principles of these reactions can be adapted to design an MCR that leads to the this compound scaffold.

Control of Regiospecificity and Stereoselectivity in Synthesis

Achieving the desired regiochemistry and stereochemistry is a critical challenge in the synthesis of substituted indolinones like this compound.

Precision in N-1 Alkylation and Methoxy Group Incorporation

The introduction of the methoxy group specifically at the N-1 position of the indolinone ring requires precise control over the reactivity of the molecule.

N-Alkylation of Oxindoles : Direct alkylation of the 2-oxindole core often presents a challenge in regioselectivity. The C-3 position, being part of an enolizable system, can compete with the N-1 position for alkylation. nih.govnih.gov To achieve selective N-alkylation, one strategy is to first protect the C-3 position. For example, the C-3 position can be condensed with an aldehyde like N-methylpyrrole-2-carboxaldehyde. After this protection, the N-1 position can be alkylated, followed by the removal of the protecting group. nih.gov Another approach to control selectivity is the use of specific catalyst systems. Nickel-catalyzed reactions have shown high selectivity for C-3 alkylation using secondary alcohols. nih.gov For N-alkylation, a different catalytic system or the protection strategy would be necessary.

Methoxy Group Incorporation : The methoxy group can be introduced in several ways. One method involves the use of a starting material that already contains the N-methoxy functionality, such as a derivative of N-methoxy-aniline, which is then used to construct the indolinone ring. Another approach is the direct methoxylation of an N-hydroxy-2-indolinone precursor. The synthesis of 1-methoxyindoles has been achieved through the reductive cyclization of 2-nitrophenylacetaldehydes, followed by acetylation, hydrolysis, and methylation. A similar strategy could be applied to synthesize this compound. It's also noted that N-methoxy-oxindoles have been found in nature, highlighting their significance. organic-chemistry.org

Data Tables

Table 1: Comparison of Cyclization Strategies for Indolinone Ring Formation

Synthetic StrategyKey Reagents/ConditionsAdvantagesPotential Challenges
Dieckmann Condensation Diester precursor, Strong base (e.g., NaH, NaOEt)Good for 5-membered ring formation, well-established method.Requires specific diester precursors, potential for side reactions.
Reductive Cyclization o-Nitrophenylacetate derivative, Reducing agent (e.g., Fe/HCl, Pd/C, H₂)High yields, good functional group tolerance. researchgate.netnih.govRequires synthesis of nitro-precursor, may require high pressure or temperature.
Radical Cyclization N-arylacrylamide, Radical initiator (e.g., FeCl₃, photoredox catalyst)Mild reaction conditions, good for creating substituted centers. mdpi.comrsc.orgControl of radical reactivity, potential for undesired side reactions.
Palladium-Catalyzed Cyclization α-Chloroacetanilide, Pd catalyst, Ligand, BaseHigh regioselectivity, good to excellent yields, high functional group compatibility. nih.govCost of palladium catalyst, optimization of ligand and base required.

Table 2: Methods for Regiocontrolled Functionalization of the Oxindole Core

FunctionalizationPositionMethodReagents/ConditionsKey Outcome
Alkylation N-1Protection-Alkylation-Deprotection1. N-methylpyrrole-2-carboxaldehyde, piperidine2. Alkyl halide, K₂CO₃3. Reductive removalSelective N-alkylation is achieved by blocking the more reactive C-3 position. nih.gov
Alkylation C-3Nickel-Catalyzed AlkylationSecondary alcohols, Ni-catalystSelective C-3 alkylation with alcohols as alkylating agents. nih.gov
Alkylation C-3 (quaternary center)Phase-Transfer CatalysisMalleable oxindole substrate, bifunctional catalystEnantioselective construction of all-carbon quaternary stereocenters at C-3.
Methoxylation N-1From N-hydroxy precursorN-hydroxy-2-oxindole, Methylating agentDirect introduction of the methoxy group onto the nitrogen atom.

Development of Enantioselective Synthesis Methodologies

The creation of chiral centers in this compound analogues, particularly at the C-3 position, is of paramount importance for developing stereochemically pure therapeutic agents. Enantioselective synthesis methodologies aim to control the three-dimensional arrangement of atoms, producing a single enantiomer of a chiral compound.

Organocatalysis and metal catalysis are the two primary pillars for the enantioselective synthesis of N-substituted oxindoles. Chiral phosphoric acids (CPAs) have emerged as powerful organocatalysts. For instance, a catalytic version of the Fischer indole synthesis has been developed using a chiral, cyclic phosphoric acid to produce cyclopentane[b]indoles with high enantioselectivity. researchgate.net This process often involves a dynamic kinetic resolution, where the catalyst selectively reacts with one enantiomer of a rapidly equilibrating intermediate. researchgate.net

Phase-transfer catalysis represents another potent strategy. Bifunctional phase-transfer catalysts, often derived from cinchona alkaloids, have been designed to facilitate the enantioselective SN2 alkylation of N-protected oxindoles. frontiersin.org These catalysts can operate under base-free conditions, where a urea (B33335) or squaramide moiety on the catalyst provides a hydrogen-bonding site to interact with the substrate, inducing facial selectivity. frontiersin.org

Metal-based catalysts are also widely employed. Nickel-catalyzed C-C coupling reactions have been developed for the enantioselective synthesis of N-alkylindoles from N-indolyl-substituted alkenes, achieving high yields and excellent enantiomeric excesses (ee). nih.gov Similarly, rhodium-catalyzed asymmetric N-H insertion reactions provide access to axially chiral N-arylindoles, a distinct form of chirality, with excellent enantiomeric ratios. nih.gov The choice of chiral ligands, such as N,N'-dioxides or specifically designed phosphines, is crucial for achieving high levels of stereocontrol in these metal-catalyzed transformations. nih.gov

Functionalization and Derivatization Strategies at Key Positions of the Indolinone Scaffold

To explore the chemical space around the this compound core, strategies for functionalization at various positions are essential. These modifications are crucial for tuning the biological activity and physicochemical properties of the resulting molecules.

Chemical Modifications at the C-3 Position of the Indolinone Ring

The C-3 position of the indolinone ring is a key site for introducing molecular diversity, as it is adjacent to the carbonyl group and can be readily deprotonated to form a nucleophilic enolate. This allows for the introduction of a wide variety of substituents, often leading to the creation of a quaternary stereocenter.

A plethora of methods have been developed for the C-3 functionalization of the oxindole core. Direct C-3 alkylation can be achieved using various catalytic systems. For example, the borane (B79455) catalyst B(C₆F₅)₃ enables the direct methylation and alkylation of oxindoles using amine-based alkylating agents, avoiding common side reactions like N-alkylation or dialkylation. rsc.org Iridium catalysts facilitate the C-3 alkylation of indolines using alcohols through a "borrowing hydrogen" methodology. researchgate.net Metal-free approaches include iodine(III)-catalyzed bromocarbocyclizations of N-arylacrylamides to form 3,3-disubstituted oxindoles and transition metal-free alkylation using α-heteroaryl-substituted methyl alcohols. nih.govmdpi.com

The synthesis of 3,3-disubstituted oxindoles can also be accomplished through one-pot procedures, such as the Brønsted base-catalyzed trichloroacetimidation of 3-hydroxyoxindoles followed by a Brønsted acid-catalyzed nucleophilic substitution. frontiersin.org A modular approach utilizing nitrones and acrylic acids provides another versatile route to diverse 3,3-disubstituted oxindoles. nih.gov Furthermore, iodine-catalyzed ketalization of isatins offers a metal-free pathway to 3,3-dialkoxy-2-oxindoles, which are precursors to functionalized indolinones. nih.gov

Attachment of Aryl and Heteroaryl Moieties through Linkers

The introduction of aryl and heteroaryl groups at the C-3 position of the indolinone scaffold is a common strategy in medicinal chemistry to probe interactions with biological targets. Palladium-catalyzed cross-coupling reactions are the most prominent methods for this transformation.

The α-arylation of oxindoles can be effectively achieved using palladium catalysts in combination with specialized bulky, electron-rich phosphine (B1218219) ligands like XPhos. nih.govafjbs.com This allows the coupling of oxindole enolates with a wide range of aryl chlorides, bromides, and triflates, tolerating significant functional group diversity on both coupling partners. nih.govafjbs.com For N-unsubstituted indoles, a palladium-dihydroxyterphenylphosphine (DHTP) catalyst system has been developed for direct and selective C-3 arylation. nih.gov

The Suzuki-Miyaura coupling, a cornerstone of C-C bond formation, is also widely applicable for the C-3 arylation of indolinone precursors. jchemlett.com This reaction typically involves the coupling of an organoboron reagent (e.g., a boronic acid or ester) with a halide or triflate under palladium catalysis. jchemlett.com

Beyond palladium catalysis, other methods have been established. A metal-free approach utilizes diaryliodonium salts to arylate 3-acyloxy-2-oxindoles, yielding valuable 3-aryl-3-hydroxy-2-oxindoles. nih.gov Additionally, visible-light-mediated radical reactions of aryl diazonium salts with N-arylacrylamides provide a pathway to 3,3-diarylated oxindoles. mdpi.com

Synthesis of Hybrid and Bis-Indolinone Scaffolds

The synthesis of hybrid molecules, where the indolinone core is fused or linked to other heterocyclic systems, and bis-indolinone structures, which contain two indolinone units, has led to the discovery of compounds with unique structural and biological properties.

Spirooxindoles are a major class of hybrid scaffolds where a second ring system is attached to the C-3 position of the indolinone in a spirocyclic fashion. These are commonly synthesized via [3+2] cycloaddition reactions between an isatin-derived azomethine ylide and an alkene, which constructs a spiropyrrolidine ring. frontiersin.orgrsc.org Other cycloaddition strategies, such as [2+2] cycloadditions, yield spiro-β-lactams. nih.gov Multicomponent reactions are also employed to create diverse spiro-systems, such as spiro[indoline-3,4′-pyrans]. nih.govmdpi.com These methods allow for the construction of complex, three-dimensional structures with high levels of stereocontrol. rsc.org

Bis-indolinone scaffolds can be categorized into two main types. The first, 3,3-bis(indolyl)oxindoles, are typically synthesized via an acid-catalyzed condensation of an isatin with two equivalents of an indole. researchgate.netresearchgate.net The second type involves linking two separate indolinone units. For example, Knoevenagel adducts bearing two indolinone systems have been synthesized and evaluated for their antiproliferative activities. nih.gov The synthesis of naturally occurring dimeric indole alkaloids provides a strategic blueprint for constructing these complex molecules, often requiring convergent strategies to link two highly functionalized monomeric units at a late stage. nih.gov

Other Hybrid Structures involve the covalent linking of the indolinone scaffold to other pharmacologically relevant heterocycles. Examples include the synthesis of indole-2-one-coumarin hybrids and quinoline-indole hybrids, aiming to combine the biological activities of both parent scaffolds into a single molecule. afjbs.comekb.eg

Optimization of Reaction Conditions and Process Parameters

Catalyst Screening and Ligand Design for Enhanced Efficiency

The catalyst system, comprising a metal and its coordinating ligand, is the cornerstone of many advanced synthetic methodologies for indolinones. The choice of both components is critical for achieving the desired reactivity and selectivity.

Catalyst Screening: For a given transformation, a variety of metal catalysts may be screened. In palladium-catalyzed C-3 arylation of oxindoles, catalysts are often generated in situ from a palladium precursor like Pd(dba)₂ or Pd(OAc)₂. frontiersin.org For the enantioselective synthesis of N-alkylindoles, NiI₂ has been identified as an effective catalyst precursor. nih.gov Rhodium catalysts, such as Rh₂(OAc)₄ and its derivatives, are employed for C-H insertion and cyclization reactions. rsc.org Chiral phosphoric acids, acting as Brønsted acid catalysts, are screened for their ability to induce enantioselectivity in reactions like the Fischer indole synthesis and cycloadditions. researchgate.netnih.gov

Ligand Design: The ligand plays a pivotal role in modulating the steric and electronic properties of the metal center, which directly influences the efficiency and selectivity of the catalytic cycle.

For Enantioselectivity: The design of chiral ligands is crucial. Chiral N,N'-dioxide ligands, synthesized from readily available amino acids, form well-defined chiral environments around metal ions and have proven effective in a variety of asymmetric reactions. nih.gov For phase-transfer catalysis, cinchona alkaloid-derived ligands featuring hydrogen-bond donating moieties like ureas or squaramides are designed to achieve high enantiocontrol in alkylation reactions. frontiersin.org In nickel-catalyzed couplings, specific chiral bisphosphine or pyridine-oxazoline type ligands are screened to find the optimal match for high enantiomeric excess. nih.gov

For Efficiency and Selectivity: In palladium-catalyzed arylations, bulky, electron-rich phosphine ligands such as XPhos or dihydroxyterphenylphosphine (DHTP) have been shown to promote efficient coupling with challenging substrates like aryl chlorides. nih.gov The specific ligand can also control regioselectivity, directing functionalization to either the N-1 or C-3 position of the indole core.

The systematic screening of different catalyst-ligand combinations, often aided by high-throughput experimentation, is essential for identifying the optimal system that provides high yields and selectivity for the synthesis of complex this compound analogues.

Elucidation of Reaction Mechanisms and Chemical Transformations of 1 Methoxy 2 Indolinone Derivatives

Investigation of Electrophilic and Nucleophilic Reactivity Profiles

The reactivity of 1-methoxy-2-indolinone is characterized by a duality, capable of engaging in both electrophilic and nucleophilic interactions. This behavior is largely dictated by the electronic nature of the N-methoxy group and the inherent properties of the oxindole (B195798) scaffold.

The carbonyl group at the C2 position renders this carbon atom electrophilic, making it susceptible to attack by nucleophiles. masterorganicchemistry.comlibretexts.orglibretexts.orgresearchgate.netyoutube.com The general mechanism for nucleophilic addition to a carbonyl group involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. masterorganicchemistry.comlibretexts.orgyoutube.com This intermediate can then be protonated to yield an alcohol or undergo further reactions. The rate and reversibility of this addition are influenced by the basicity of the nucleophile. Stronger, irreversible nucleophiles include hydride reagents and organometallic species, while weaker, reversible nucleophiles include water, alcohols, and cyanide. masterorganicchemistry.com

Conversely, the indole (B1671886) nucleus, particularly when activated by methoxy (B1213986) substituents, can exhibit nucleophilic character. chim.it Although the oxindole ring is generally less electron-rich than indole itself, the N-methoxy group can influence the electron density of the aromatic ring, potentially directing electrophilic substitution reactions. Electrophilic aromatic substitution typically proceeds through a two-step mechanism involving the initial attack of an electrophile to form a cationic intermediate (a benzenium ion or σ-complex), followed by deprotonation to restore aromaticity. makingmolecules.comlibretexts.org The position of electrophilic attack on the benzene (B151609) ring of the oxindole nucleus is influenced by the directing effects of the substituents present.

A study on 1-methoxy-6-nitroindole demonstrated its function as a versatile electrophile, undergoing regioselective nucleophilic substitution at the 2-position with various nucleophiles. researchgate.net This suggests that the N-methoxy group, in conjunction with an electron-withdrawing group on the aromatic ring, can activate the indole core towards nucleophilic attack.

The reactivity of the carbonyl group in indolin-2-ones can be harnessed for the synthesis of various derivatives. For instance, the reaction of indolin-2-ones with dimethylformamide-dimethylacetal (DMA-DMF) is a known method for introducing a functional group at the 3-position. libretexts.org

Mechanistic Studies of Rearrangement Reactions

Rearrangement reactions represent a significant facet of the chemical behavior of this compound derivatives, leading to the formation of structurally diverse products. These transformations are often catalyzed by acids, bases, or transition metals and can involve intramolecular shifts of atoms or groups.

A notable rearrangement is the acid-catalyzed transformation of N-alkoxyindoles. While specific studies on this compound are limited, research on related systems provides valuable insights. For example, the acid-catalyzed rearrangement of 1-phenylcycloalkyl hydroperoxides has been shown to proceed with either phenyl or cycloalkyl group migration, influenced by factors like ring strain. researchgate.net In the context of N-methoxy anilines, a copper-catalyzed masterorganicchemistry.comchim.it-asymmetric methoxy rearrangement has been reported, furnishing chiral ortho-quinol imines. rsc.org This type of rearrangement, involving the migration of the methoxy group from the nitrogen to the aromatic ring, could be a plausible pathway for this compound derivatives under appropriate catalytic conditions. Such rearrangements are often intramolecular and can proceed through concerted mechanisms. chim.it

The Fischer indole synthesis, a classical method for preparing indoles, can sometimes lead to abnormal products through rearrangement, especially with methoxy-substituted phenylhydrazones. nih.gov These studies highlight the propensity of methoxy groups to migrate under acidic conditions, which could be relevant to the rearrangement chemistry of this compound.

The Claisen rearrangement is another important transformation, particularly for introducing substituents at the C2 position of indolines. A dearomative Meerwein–Eschenmoser–Claisen rearrangement of 3-indolyl alcohols has been developed, demonstrating a powerful method for creating a fully substituted carbon at the C2 position. acs.org While this is applied to indoles, the principles could potentially be adapted for the functionalization of the oxindole core.

Analysis of Degradation Pathways and Chemical Stability

The chemical stability of this compound is a critical aspect, particularly concerning its storage and handling. Degradation can occur through various pathways, including hydrolysis, thermal decomposition, and photochemical reactions.

The lactam functionality within the 2-indolinone structure is susceptible to hydrolysis, especially under acidic or basic conditions, which would lead to the opening of the five-membered ring. The stability of the N-methoxy group is also a consideration. N-O bonds can be cleaved under certain reductive or acidic conditions.

Thermal and photochemical degradation are also potential pathways for the breakdown of organic molecules. mdpi.com The polyene chain in carotenoids, for instance, is known to be susceptible to degradation under heat and light. researchgate.net While structurally different, this highlights the general vulnerability of unsaturated systems to such conditions. For this compound, exposure to heat or UV radiation could potentially lead to homolytic cleavage of the N-O bond or other sensitive bonds, initiating radical degradation pathways.

The presence of the methoxy group can also influence the stability. In some cases, methoxy-activated indoles have shown a tendency to form resinous products under certain reaction conditions, indicating potential instability.

Computational and Theoretical Investigations of 1 Methoxy 2 Indolinone Structures

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in computational chemistry for predicting the electronic structure and intrinsic reactivity of a molecule from first principles. researchgate.net These methods allow for the calculation of various molecular properties and reactivity descriptors that are crucial for understanding a molecule's behavior in a chemical environment. mdpi.com

For 1-methoxy-2-indolinone, DFT calculations can elucidate the distribution of electron density, the energies of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—and other electronic properties. The energies of these frontier orbitals are used to calculate a suite of global reactivity descriptors. mdpi.com For instance, the ionization potential can be estimated from the HOMO energy (I ≈ -E_HOMO) and the electron affinity from the LUMO energy (A ≈ -E_LUMO). mdpi.com These values, in turn, are used to determine key indicators of reactivity such as chemical potential (µ), hardness (η), and global electrophilicity (ω). nih.gov

DescriptorFormulaPredicted Property
Chemical Potential (µ)µ = (E_HOMO + E_LUMO) / 2Measures the "escaping tendency" of electrons from a system.
Chemical Hardness (η)η = (E_LUMO - E_HOMO) / 2Indicates resistance to change in electron distribution; related to stability. mdpi.com
Global Electrophilicity (ω)ω = µ² / (2η)Quantifies the ability of a molecule to accept electrons. mdpi.com
Fukui Functions (f(r))Varies (e.g., f_k⁺ for nucleophilic attack)Identifies the most reactive sites within the molecule for specific reaction types. frontiersin.org

Molecular Modeling and Docking Studies for Protein-Ligand Interactions

Molecular modeling and docking are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a macromolecular target, typically a protein. youtube.com This approach is central to structure-based drug design, where the goal is to understand how a ligand binds to a receptor's active site and to use this information to design more potent and selective compounds. nih.gov

The process begins with the three-dimensional structures of both the ligand and the protein. Molecular docking algorithms then systematically sample a vast number of possible orientations and conformations of the ligand within the protein's binding pocket. nih.gov These poses are then scored using a scoring function that estimates the binding affinity, often expressed as a binding energy in kcal/mol. researchgate.net A more negative score typically indicates a more favorable binding interaction.

For this compound, docking studies would be performed against relevant biological targets. Given that the broader indolinone class has shown activity as kinase inhibitors, a plausible target could be a protein kinase. nih.gov The results of the docking simulation would reveal the most probable binding mode, the calculated binding affinity, and the specific intermolecular interactions that stabilize the complex, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts. nih.govyoutube.com This detailed view of the protein-ligand interaction provides a rational basis for structural modifications to improve binding.

ParameterHypothetical Finding for this compoundSignificance
Target ProteinProtein Kinase (e.g., PI3Kγ)Based on known activity of similar scaffolds like isoindolin-1-one. nih.gov
Binding Energy-8.5 kcal/molPredicts strong binding affinity to the active site. researchgate.net
Hydrogen BondsCarbonyl oxygen with backbone NH of Valine; Methoxy (B1213986) oxygen with side-chain OH of SerineKey interactions that provide specificity and anchor the ligand in the binding pocket. nih.gov
Hydrophobic InteractionsIndolinone aromatic ring with Phenylalanine, Leucine, and Isoleucine residuesContribute significantly to the overall binding energy and stability of the complex.

Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that aims to build a mathematical model correlating the chemical structures of a series of compounds with their biological activities. mdpi.com The fundamental principle is that variations in the structural or physicochemical properties of molecules lead to changes in their biological effects. A robust QSAR model can be used to predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts. nih.gov

To develop a QSAR model for this compound, one would first need a dataset of structurally similar indolinone derivatives with experimentally measured biological activities (e.g., IC₅₀ or pIC₅₀ values). researchgate.net For each compound, a set of molecular descriptors is calculated, which can range from simple 2D properties (e.g., molecular weight, LogP, number of hydrogen bond donors) to complex 3D fields (as in CoMFA and CoMSIA). researchgate.netmdpi.com Statistical techniques, such as multiple linear regression, are then used to generate an equation that best describes the relationship between the descriptors and the activity. researchgate.net

The predictive power of a QSAR model is assessed through rigorous internal and external validation procedures, using statistical metrics like the squared correlation coefficient (r²), the leave-one-out cross-validation coefficient (q²), and the predictive r-squared (R²_pred). mdpi.com A validated model can then be used to predict the activity of this compound and to suggest specific structural modifications that are likely to enhance its potency. mdpi.commdpi.com

Statistical ParameterAcceptable ValueDescription
r² (Correlation Coefficient)> 0.8Measures the goodness-of-fit of the model to the training data.
q² (Cross-validated r²)> 0.5Assesses the internal predictive ability and robustness of the model. mdpi.com
R²_pred (External Validation)> 0.6Evaluates the model's ability to predict the activity of an external test set of compounds. mdpi.com

Molecular Dynamics Simulations for Conformational Analysis and Binding Kinetics

While molecular docking provides a static snapshot of a protein-ligand interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.gov MD simulations are crucial for assessing the stability of a binding pose predicted by docking, exploring the conformational flexibility of both the ligand and the protein, and obtaining more accurate estimates of binding free energy. nih.govdntb.gov.ua

In a typical MD study, the protein-ligand complex, solvated in a water box with ions, is subjected to a simulation for a duration ranging from nanoseconds to microseconds. nih.gov The trajectory generated from the simulation is then analyzed to understand the dynamic behavior of the system. Key analyses include the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms to assess structural stability and convergence, and the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein. researchgate.netnih.gov

For the this compound-protein complex, MD simulations would verify whether the key interactions observed in docking are maintained over time. nih.gov Advanced methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to the MD trajectory to calculate the binding free energy, which is often more accurate than the scores provided by docking alone. nih.gov These simulations provide critical insights into the stability and kinetics of the binding event, essential for lead optimization.

MD Simulation AnalysisMetric/OutputInterpretation for this compound Complex
Conformational StabilityLigand RMSDA low, stable RMSD (< 2.0 Å) would suggest the binding pose is stable. nih.gov
Protein FlexibilityResidue RMSFHighlights which parts of the binding pocket are rigid or flexible upon ligand binding.
Binding Free EnergyΔG_bind (MM/GBSA)Provides a quantitative estimate of binding affinity, including contributions from electrostatics, van der Waals forces, and solvation energy. nih.gov
Interaction PersistenceHydrogen Bond OccupancyQuantifies the percentage of simulation time a specific hydrogen bond is present, indicating its strength and importance. nih.gov

Biological Activities and Mechanistic Studies of 1 Methoxy 2 Indolinone and Its Analogues

Anti-proliferative and Cytotoxic Activity in Cell Culture Models

Derivatives of 2-indolinone have demonstrated significant anti-proliferative and cytotoxic effects across various cancer cell lines. aacrjournals.org The core structure of indolinone serves as a versatile scaffold for the development of potent anti-cancer agents. tandfonline.comnih.gov The substitution pattern on the 2-indolinone moiety and the nature of the group at the 3-position are critical for these biological activities. aacrjournals.org

The anti-proliferative action of 1-methoxy-2-indolinone analogues is often attributed to their ability to inhibit key signaling pathways that drive cell growth. For instance, some 2-indolinone derivatives have been found to inhibit receptor tyrosine kinases (RTKs), which are crucial for transmitting growth signals from the cell surface to the nucleus. aacrjournals.orgnih.gov By binding to the ATP-binding site of the intracellular kinase domain, these compounds can block the autophosphorylation of RTKs and downstream signaling cascades. aacrjournals.orgnih.gov

Furthermore, the anti-proliferative effects can be mediated through the inhibition of other critical kinases such as those in the PI3K/AKT/mTOR pathway, which governs cell proliferation and survival. nih.govnih.gov The diarylpentanoid MS13, an analogue of curcumin (B1669340), has been shown to exert greater anti-proliferative activity than curcumin itself in non-small cell lung cancer cell lines in a time- and dose-dependent manner. nih.govmonash.edu This activity is linked to the modulation of genes associated with the PI3K-AKT, cell cycle-apoptosis, and MAPK signaling pathways. nih.govmonash.edu

Some indole (B1671886) derivatives have been shown to inhibit cell proliferation by targeting tubulin, a key component of the mitotic spindle. nih.gov The inhibition of tubulin polymerization disrupts the formation of the mitotic spindle, leading to a halt in cell division. nih.gov Additionally, certain quinolin-2(1H)-one derivatives have demonstrated potent anti-proliferative activity, with the presence of a methoxy (B1213986) group on the quinoline (B57606) ring enhancing this effect. mdpi.com

A common mechanism by which this compound analogues exert their anti-proliferative effects is through the induction of cell cycle arrest. aacrjournals.orgnih.gov This prevents cancer cells from progressing through the different phases of the cell cycle, ultimately leading to a cessation of division.

Many 2-indolinone derivatives have been shown to arrest cells predominantly in the G2/M phase of the cell cycle. aacrjournals.orgfrontiersin.orgmdpi.com This arrest is often associated with the disruption of microtubule dynamics, a critical process for the formation of the mitotic spindle during the M phase. aacrjournals.org The dichloromethane (B109758) fraction of Toddalia asiatica (L.) Lam., for example, was found to induce G2/M arrest in a dose-dependent manner in HT-29 colon cancer cells. frontiersin.org Similarly, the synthetic alkaloid derivative 10-methoxy-canthin-6-one (Mtx-C) induces G2/M arrest in acute myeloid leukemia cells. nih.gov This effect is controlled by the expression of cyclin B1 and the activation of the DNA damage response cascade. nih.gov

Other analogues can induce arrest at different phases of the cell cycle. For example, some compounds have been found to cause an accumulation of cells in the S phase. dovepress.com The sesquiterpene lactone janerin (B14756719) has been shown to cause G2/M phase arrest by decreasing the CDK1/Cyclin-B complex in leukemic cells. mdpi.com

In addition to inhibiting proliferation and inducing cell cycle arrest, this compound and its analogues can trigger programmed cell death, or apoptosis, in cancer cells. aacrjournals.orgnih.gov This is a crucial mechanism for eliminating malignant cells.

The induction of apoptosis by these compounds can occur through various pathways. One common mechanism is the intrinsic mitochondrial pathway. nih.gov This pathway is characterized by an increased ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2, leading to mitochondrial dysfunction and the release of cytochrome c. tandfonline.comnih.gov This, in turn, activates a cascade of caspases, which are the executioners of apoptosis. nih.govmonash.edu For instance, the diarylpentanoid MS13 has been shown to significantly increase caspase-3 activity and decrease Bcl-2 protein concentration in non-small cell lung cancer cells. nih.govmonash.edu

DNA damage is another potent trigger for apoptosis. The synthetic alkaloid 10-methoxy-canthin-6-one (Mtx-C) has been shown to act as a DNA intercalator, leading to the activation of the DNA damage response pathway, characterized by the phosphorylation of ATM, ATR, Chk1/2, p53, and H2A.X. nih.gov This cascade ultimately leads to cell cycle arrest and apoptosis.

Furthermore, some indole derivatives induce mitotic cell death by targeting the mitotic spindle. nih.gov Disruption of microtubule function during mitosis can activate the spindle assembly checkpoint, leading to prolonged mitotic arrest and subsequent apoptosis. nih.gov

Enzyme and Receptor Modulatory Mechanisms

The biological effects of this compound and its analogues are directly linked to their ability to interact with and modulate the activity of specific enzymes and receptors that are critical for cancer cell function.

A primary mechanism of action for many 2-indolinone derivatives is the inhibition of various protein kinases. nih.govscirp.orgnih.gov These small molecules often act as competitive inhibitors of ATP binding to the kinase domain, thereby blocking their catalytic activity. scirp.orgpsu.edu

Receptor Tyrosine Kinases (RTKs): Many indolinone-based compounds are potent inhibitors of RTKs such as VEGFR, PDGFR, and c-Kit. scirp.orgnih.gov For example, SU5416 and SU6668 are well-known 2-indolinone derivatives that inhibit the VEGF receptor tyrosine kinase. aacrjournals.org The selectivity of these inhibitors can be tuned by modifying the substituents on the indolinone core. nih.govpsu.edu For instance, 3-[(five-membered heteroaryl ring)methylidenyl]indolin-2-ones show high specificity for the VEGF (Flk-1) RTK. nih.gov

PI3Kα: The PI3K pathway is a central signaling node in cancer, and its inhibition is a key therapeutic strategy. nih.govnih.gov BYL719 is a selective inhibitor of the alpha isoform of PI3K (PI3Kα). nih.gov The PI3K pathway regulates cell proliferation, cell cycle progression, and apoptosis, primarily through the phosphorylation of AKT. nih.gov

Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle progression, and their inhibition can lead to cell cycle arrest. nih.govnih.gov Several oxindole-based compounds have been developed as CDK inhibitors. nih.govnih.gov For example, SU9516 is a 3-substituted indolinone that potently inhibits CDK2. nih.gov Some oxindole (B195798)–indole conjugates have shown good inhibitory activity against CDK2 and CDK4, but weak inhibition of CDK9. nih.gov

p21-Activated Kinase 1 (PAK1): PAK1 is an oncogenic kinase involved in multiple signaling pathways. researchgate.net Herbal compounds like Dihydro-5,6-dehydrokawain (DDK) and Dehydrokawain (DK) have been shown to inhibit PAK1. researchgate.net The methoxy group is thought to contribute to the ability of kavalactones to block PAK1 activity. researchgate.net Furthermore, some methoxy derivatives of hispidin (B607954) have demonstrated even stronger PAK1 inhibition. researchgate.net A pan-PAK inhibitor, PF-3758309, has shown significant activity in preclinical models of adult T-cell leukemia/lymphoma. nih.gov

Src Family Kinases: SU6656 is an inhibitor of the Src family of tyrosine kinases, which are involved in regulating important signaling pathways like RAS/MAPK and PI3K/AKT. scirp.org

The table below summarizes the kinase inhibitory activities of selected indolinone analogues.

Compound/Analogue ClassTarget Kinase(s)Key Findings
2-Indolinone Derivatives VEGFR, PDGFR, c-KitPotent inhibition of multiple RTKs, with selectivity tunable by structural modifications. aacrjournals.orgscirp.orgnih.gov
SU5416 VEGFR (Flk-1)Inhibits VEGF receptor tyrosine kinase activity. aacrjournals.org
SU6668 VEGFR, FGFR1, PDGFRPotent inhibitor of multiple RTKs. aacrjournals.org
SU9516 CDK2Potent and selective inhibitor of CDK2. nih.gov
SU6656 Src Family KinasesInhibits Src family tyrosine kinases and related signaling pathways. scirp.org
BYL719 PI3KαSelective inhibitor of the alpha isoform of PI3K. nih.gov
DDK and DK PAK1Herbal kavalactones that inhibit the oncogenic kinase PAK1. researchgate.net
PF-3758309 Pan-PAKShows strong in vitro and in vivo activity in ATLL models. nih.gov

Beyond kinases, this compound and its analogues have been investigated for their ability to inhibit other classes of enzymes relevant to disease.

Cholinesterase: Certain methoxyflavones have been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. nih.gov For example, 3,5,7,3',4'-pentamethoxyflavone was found to significantly inhibit acetylcholinesterase activity in a dose-dependent manner. nih.gov The inhibition of cholinesterases is a therapeutic strategy for conditions like Alzheimer's disease. Some derivatives of 1,3,2-dioxaphosphorinane (B14751949) 2-oxide have also been shown to inhibit cholinesterases. nih.gov

Dihydrofolate Reductase (DHFR): DHFR is a crucial enzyme in the synthesis of DNA precursors, and its inhibition is a well-established anti-cancer strategy. nih.gov Methotrexate (B535133) is a classic DHFR inhibitor. nih.govnih.gov Analogues of methotrexate and aminopterin (B17811) containing a basic amino acid side chain have been synthesized and shown to be potent inhibitors of both DHFR and folylpolyglutamate synthetase (FPGS). nih.gov For example, an aminopterin analogue with ornithine in place of glutamate (B1630785) was a potent dual inhibitor of both enzymes. nih.gov

The table below provides a summary of the inhibitory activities against these other enzymatic targets.

Compound/Analogue ClassTarget EnzymeKey Findings
Methoxyflavones Acetylcholinesterase3,5,7,3',4'-pentamethoxyflavone significantly inhibits acetylcholinesterase. nih.gov
1,3,2-Dioxaphosphorinane 2-oxide derivatives CholinesterasesInhibit cholinesterases through a slow association and phosphorylation mechanism. nih.gov
Methotrexate/Aminopterin Analogues Dihydrofolate Reductase (DHFR), Folylpolyglutamate Synthetase (FPGS)Analogues with basic amino acid side chains can potently inhibit both DHFR and FPGS. nih.gov

Receptor Binding Affinity and Specificity Studies

The receptor binding affinity and specificity of this compound and its analogues have been a subject of scientific investigation, particularly in the context of their potential as modulators of various physiological processes. Research into the broader class of indolin-2-one derivatives reveals a capacity for these compounds to interact with specific receptor systems, offering insights into the potential targets of this compound itself.

Studies on synthetic indolin-2-one derivatives have demonstrated notable affinity and selectivity for dopamine (B1211576) receptors. For instance, a series of indolin-2-one derivatives featuring piperazinylbutyl side chains at the amide nitrogen were synthesized and evaluated for their binding to D2, D3, and D4 dopamine receptor subtypes. nih.gov These compounds generally exhibited selectivity for D2-like receptors. nih.gov One particular analogue, 1-(4-(4-(4-hydroxybenzyl)-1-piperazinyl)butyl)indolin-2-one, displayed a remarkable affinity and selectivity for the D4 receptor, with a Ki value of 0.5 nM. nih.gov This suggests that the indolin-2-one scaffold can be a potent pharmacophore for dopamine receptor ligands. nih.gov

Furthermore, research on methoxy-substituted indole analogues has highlighted their interaction with serotonin (B10506) receptors. For example, the binding of methoxy-substituted N1-benzenesulfonylindole analogs to human 5-HT6 serotonin receptors has been explored. lookchem.comnih.gov These studies indicate that the placement and number of methoxy groups on the indole ring can significantly influence binding affinity. lookchem.com For instance, the introduction of a methoxy group at the 4- or 6-position of certain indole derivatives enhanced their affinity for the 5-HT6 receptor. lookchem.com This underscores the importance of the methoxy substituent in modulating receptor interactions.

Compound/AnalogueReceptor TargetBinding Affinity (Ki)
1-(4-(4-(4-hydroxybenzyl)-1-piperazinyl)butyl)indolin-2-oneDopamine D40.5 nM
(7,12-dihydrotetraphene-3-methoxy-12-yl)methanamine5-HT2A21 nM
4,6-dimethoxy-substituted N1-benzenesulfonylindole analog5-HT60.8 nM
EM-2 analog with Dmt at position 1μ-opioid0.54 nM

Modulation of Intracellular Signaling Pathways

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical intracellular signaling cascade that governs fundamental cellular processes such as cell growth, proliferation, survival, and metabolism. nih.govnih.gov Dysregulation of this pathway is a frequent event in many human cancers, making it a prime target for therapeutic intervention. nih.govnih.govnih.gov Indole compounds, a class to which this compound belongs, have been shown to modulate this key signaling network. nih.govnih.gov

The PI3K/Akt/mTOR pathway is typically activated by growth factors binding to receptor tyrosine kinases on the cell surface. youtube.com This initiates a cascade of events, starting with the activation of PI3K, which then phosphorylates and activates Akt. youtube.com Activated Akt, in turn, can phosphorylate a variety of downstream targets, including mTOR. nih.govyoutube.com The mTOR protein is a central regulator of protein synthesis and cell cycle progression. youtube.com

Research has demonstrated that indole derivatives, such as indole-3-carbinol (B1674136) (I3C) and its dimer 3,3'-diindolylmethane (B526164) (DIM), can effectively inhibit the PI3K/Akt/mTOR signaling pathway. nih.govnih.gov These compounds have been observed to suppress the activation of Akt and its downstream effector, mTOR. nih.gov The inhibition of this pathway by indole compounds can lead to the suppression of cancer cell proliferation, invasion, and angiogenesis. nih.gov While specific studies on this compound's direct interaction with this pathway are not extensively detailed in the available literature, its structural similarity to other biologically active indoles suggests it may exert similar modulatory effects. The methoxy substitution could potentially influence its potency and specificity towards components of the PI3K/Akt/mTOR pathway.

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a crucial process for tumor growth and metastasis, as it supplies the tumor with necessary oxygen and nutrients. waocp.orgtg.org.au This process is tightly regulated by a balance of pro- and anti-angiogenic factors. A key family of molecules that drive angiogenesis are receptor tyrosine kinases (RTKs), particularly the vascular endothelial growth factor receptors (VEGFRs) and fibroblast growth factor receptors (FGFRs). tg.org.aumdpi.com Indolinone-based compounds have emerged as potent inhibitors of these pro-angiogenic RTKs.

The mechanism of action for many indolinone-based angiogenesis inhibitors involves the competitive inhibition of ATP binding to the kinase domain of RTKs. This prevents the autophosphorylation and activation of the receptor, thereby blocking the downstream signaling cascades that lead to endothelial cell proliferation, migration, and tube formation. nih.gov For example, inhibition of VEGFR-2, a primary mediator of VEGF-driven angiogenesis, by small molecule inhibitors has been shown to suppress these key steps in the angiogenic process. nih.govmdpi.com

Studies on indolinone derivatives have identified compounds that can inhibit multiple pro-angiogenic kinases, such as VEGFR, PDGFR (platelet-derived growth factor receptor), and FGFR. This multi-targeted approach is believed to enhance the anti-angiogenic efficacy. mdpi.com For instance, a novel VEGFR-2 inhibitor, YLL545, which shares a core structure with indolinones, was found to inhibit VEGF-induced phosphorylation of VEGFR-2 and the activation of downstream signaling molecules like STAT3 and ERK1/2 in human umbilical vein endothelial cells (HUVECs). nih.gov While direct evidence for this compound is limited, its structural framework suggests a potential to function as an RTK inhibitor, thereby contributing to the inhibition of angiogenesis. The methoxy group may play a role in optimizing the binding affinity and selectivity towards specific RTKs. mdpi.com

Antimicrobial and Antiviral Activity Research

Indole and its derivatives, including the indolin-2-one scaffold, have garnered significant attention for their potential as antimicrobial agents. The antibacterial mechanisms of these compounds are multifaceted and can involve the disruption of essential cellular processes in bacteria.

One of the proposed mechanisms of action for indole derivatives is the inhibition of crucial bacterial enzymes. For example, some indole derivatives have been found to target dihydrofolate reductase (DHFR), an enzyme essential for the synthesis of nucleic acids and certain amino acids in bacteria. waocp.org By inhibiting DHFR, these compounds can effectively halt bacterial growth.

Another key mechanism involves the disruption of bacterial cell division and other physiological processes. Indole itself is a signaling molecule in many bacterial species, affecting processes such as spore formation, plasmid stability, drug resistance, and biofilm formation. waocp.org Synthetic indole derivatives may interfere with these signaling pathways, leading to an antibacterial effect. Furthermore, some indole derivatives have shown the ability to act as NorA efflux pump inhibitors in Staphylococcus aureus. The NorA efflux pump is a mechanism by which bacteria can expel antibiotics, leading to drug resistance. By inhibiting this pump, indole derivatives can restore the efficacy of other antibiotics.

The presence of a methoxy group, as in this compound, has been noted in several studies to be beneficial for the antimicrobial activity of indole derivatives. unc.edu While the precise mechanism for this compound is not definitively established in the reviewed literature, it is plausible that it acts through one or more of these established mechanisms for indole-based compounds.

Compound/Analogue ClassBacterial StrainActivity (MIC)Potential Mechanism
Indole-triazole derivativesMRSA3.125-6.25 µg/mLNot specified
Indole-thiadiazole derivativesMRSA3.125 µg/mLNot specified
N-benzyl indole derivatives (with CF3, Cl, Br)Gram-positive & Gram-negative bacteriaVariesDHFR inhibition

The search for novel antifungal agents is of critical importance due to the rise of fungal infections and the emergence of drug-resistant strains. Indole derivatives have shown promise in this area, and their mechanisms of action often target unique features of fungal cells.

A primary target for many antifungal drugs, including some indole derivatives, is the ergosterol (B1671047) biosynthesis pathway. capes.gov.brnih.gov Ergosterol is the major sterol component of the fungal cell membrane, and its proper synthesis is vital for membrane integrity and function. Azole antifungals, for example, inhibit the enzyme lanosterol (B1674476) 14α-demethylase, which is a key step in ergosterol production. nih.govnih.gov The inhibition of this pathway leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting the fungal cell membrane. nih.gov

Some studies on methoxy-substituted fatty acids have shown that α-methoxylation can significantly enhance antifungal activity by blocking the β-oxidation pathway, leading to a longer half-life of the compound within the fungal cell and thus more time to exert its toxic effects. nih.gov While this is a different class of compounds, it highlights the potential importance of the methoxy group in antifungal activity. For this compound, it is conceivable that it could interfere with the ergosterol biosynthesis pathway or other fungal-specific processes. For instance, some antifungal compounds work by disrupting the fungal cell membrane directly or by inhibiting other essential enzymes. nih.gov

Compound/Analogue ClassFungal StrainActivity (MIC)Potential Mechanism
Indole-triazole derivativesCandida kruseiHighly activeNot specified
Indole-thiadiazole derivativesCandida kruseiActiveNot specified
(±)-2-methoxy-4-thiatetradecanoic acidCandida albicans1.24 mMBlocked β-oxidation
(±)-2-methoxy-4-thiatetradecanoic acidCryptococcus neoformans0.8 mMBlocked β-oxidation

Assessment of Antiviral Efficacy (e.g., against HIV-1, HCV)

The antiviral properties of this compound and its structural analogues have been a subject of significant research, particularly focusing on their efficacy against the Human Immunodeficiency Virus type 1 (HIV-1) and the Hepatitis C Virus (HCV).

Against HIV-1:

Research has identified certain indole derivatives as potent inhibitors of HIV-1. One novel HIV-1 integrase inhibitor, closely related to the indolinone scaffold, has demonstrated significant activity against a wide array of HIV-1 subtypes, as well as against HIV-2 and Simian Immunodeficiency Virus (SIV). nih.gov This compound acts by targeting the HIV-1 integrase enzyme, which is crucial for the virus's replication cycle by integrating the viral DNA into the host cell's genome. nih.gov The inhibition of this step is a key therapeutic strategy, and several approved antiretroviral drugs target this enzyme. nih.gov

Structure-activity relationship (SAR) studies on related small molecules have revealed the critical role of specific chemical moieties for anti-HIV activity. For instance, in a series of compounds designed to mimic a dipeptide interaction site on the HIV-1 capsid protein, a derivative featuring a methoxy group in place of a methanesulfidyl group exhibited a marked decrease in anti-HIV activity. nih.gov This suggests that while the core indole structure is important, the nature of the substituents significantly modulates the antiviral potency. nih.gov The HIV-1 capsid is a highly conserved protein shell that is essential for viral replication, making it an attractive target for new antiviral agents. nih.govmdpi.com

Furthermore, the introduction of a methoxy group at the α-benzylic position of dihydropyrimidin-4-(3H)-ones (DABOs), another class of non-nucleoside reverse transcriptase inhibitors (NNRTIs), has been shown to substantially enhance their anti-HIV-1 potency, particularly against clinically relevant mutant strains. nih.gov This highlights the potential of the methoxy group to improve the efficacy of antiviral compounds.

The mechanism of action for some antiviral analogues involves interference with the early stages of the HIV life cycle. For example, certain indole derivatives have been shown to inhibit viral entry into the host cell. nih.gov This is a different mechanism from integrase inhibition and demonstrates the diverse ways in which indolinone-related structures can combat HIV-1. nih.govnih.gov The HIV-1 capsid protein plays a crucial role in protecting the virus from host cell defense mechanisms during these early post-entry steps. nih.govresearchgate.net

Compound/Analogue ClassTargetMechanism of ActionObserved EfficacyReference
Indole-based Integrase InhibitorHIV-1 IntegraseInhibits integration of viral DNA into host genomePotent against diverse HIV-1 subtypes, HIV-2, and SIV nih.gov
Capsid-Targeting Dipeptide Mimic (Methoxy derivative)HIV-1 Capsid ProteinDisrupts capsid assembly/disassemblyWeak anti-HIV activity, highlighting substituent importance nih.gov
α-Methoxy Dihydropyrimidin-4(3H)-ones (DABOs)HIV-1 Reverse TranscriptaseNon-nucleoside inhibition of reverse transcriptionIncreased potency against drug-resistant HIV-1 strains nih.gov
N-protected Indole Scaffold (NINS) derivativesViral EntryInterferes with the early steps of the HCV life cycleGood anti-HCV activity with high selectivity index nih.gov

Against HCV:

The potential of indolinone analogues against HCV has also been explored. The HCV non-structural protein 5B (NS5B), an RNA-dependent RNA polymerase, is a key target for antiviral drugs as its catalytic site is highly conserved across different HCV genotypes. researchgate.net Indole-based allosteric inhibitors have been shown to bind to a specific site on the NS5B polymerase, effectively halting viral genome replication. researchgate.net

Analogues such as 1-indanone (B140024) thiosemicarbazones have demonstrated potent suppression of HCV replication in cell culture models. nih.govresearchgate.net The likely mechanism of action for these compounds is the inhibition of the virus's non-structural proteins. nih.govresearchgate.net Other indole derivatives have been identified that interfere with the early stages of the HCV life cycle, specifically viral entry into the host cell. nih.gov The structural proteins E1/E2 of HCV are often implicated in this process. nih.gov

Analogue ClassTargetMechanism of ActionObserved EfficacyReference
Indole-based allosteric inhibitorsHCV NS5B PolymeraseAllosteric inhibition of viral RNA replicationEffective inhibition of polymerase activity researchgate.net
1-indanone thiosemicarbazonesHCV non-structural proteinsInhibition of viral replicationPotent suppression of HCV replication in vitro nih.govresearchgate.net
N-protected Indole Scaffold (NINS) derivativesViral Entry (E1/E2 proteins)Blocks viral entry into host cellsEffective inhibition of HCV at the entry step nih.govnih.gov

Mechanistic Basis of Anti-inflammatory and Immunomodulatory Effects

The anti-inflammatory and immunomodulatory properties of this compound and its analogues are rooted in their ability to modulate key signaling pathways and cellular processes involved in the immune response. Oxindole alkaloids, a class to which this compound belongs, are known for their immunomodulatory effects. umich.edugoogle.comresearchgate.net

A primary mechanism underlying the anti-inflammatory effects of these compounds is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.govnih.gov NF-κB is a critical transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including those for cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), as well as enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govmedchemexpress.com By preventing the activation and nuclear translocation of NF-κB, these compounds can effectively suppress the production of these inflammatory mediators. nih.gov

Another significant pathway targeted by these analogues is the mitogen-activated protein kinase (MAPK) signaling cascade. nih.gov MAPKs are involved in the cellular response to a wide range of stimuli, including inflammatory signals, and their inhibition can lead to a reduction in the inflammatory response. nih.gov

Furthermore, some analogues exert their anti-inflammatory effects through the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1). nih.govnih.gov Increased HO-1 expression has been shown to inhibit iNOS, thereby reducing nitric oxide production, a key inflammatory mediator.

The immunomodulatory effects also extend to influencing the function of immune cells. For example, certain alkaloids can stimulate the phagocytic activity of granulocytes and macrophages, which are essential components of the innate immune system. google.comgoogle.com This suggests a non-specific stimulation of the immune system. google.comgoogle.com Conversely, some compounds can inhibit the differentiation of monocytes into macrophages and modulate the secretion of cytokines like TNF-α in response to stimuli such as lipopolysaccharide (LPS). researchgate.net

Molecular Target/PathwayEffect of CompoundDownstream ConsequenceReference
NF-κB Signaling PathwayInhibition of activation and nuclear translocationDecreased expression of iNOS, COX-2, TNF-α, IL-1β nih.govnih.gov
MAPK Signaling PathwayInhibitionReduced inflammatory response nih.gov
Nrf2/HO-1 PathwayActivation of Nrf2, leading to increased HO-1Inhibition of iNOS and reduced nitric oxide production nih.govnih.gov
Immune Cell FunctionStimulation of phagocytosis (granulocytes, macrophages)Enhanced innate immune response google.comgoogle.com
Monocyte DifferentiationInhibitionAltered macrophage population and function researchgate.net

Investigation of Neuroprotective Cellular and Molecular Mechanisms

The neuroprotective potential of this compound and related indole compounds stems from their ability to counteract several pathological processes that lead to neuronal damage and death. These mechanisms are multifaceted, targeting oxidative stress, apoptosis, and neuroinflammation.

A central aspect of their neuroprotective action is their potent antioxidant activity. nih.govnih.gov Indole-based compounds can directly scavenge reactive oxygen species (ROS), thereby mitigating oxidative stress, which is a key contributor to neurodegenerative diseases. nih.govnih.gov Beyond direct scavenging, these compounds can also bolster the cell's endogenous antioxidant defenses by activating the Nrf2 signaling pathway. nih.govnih.govpreprints.org Activation of Nrf2 leads to the increased expression of antioxidant enzymes such as superoxide (B77818) dismutase, catalase, and glutathione (B108866) peroxidase, which neutralize ROS and protect neurons from oxidative damage. preprints.org

Another critical neuroprotective mechanism is the inhibition of apoptosis, or programmed cell death. Indole analogues have been shown to modulate several key players in the apoptotic cascade. This includes restoring mitochondrial membrane potential, which is often disrupted in neurodegenerative conditions, and regulating the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic proteins. nih.gov

In the context of specific neurodegenerative diseases like Alzheimer's, indole-phenolic derivatives have demonstrated the ability to interfere with the pathological aggregation of amyloid-β (Aβ) peptides. nih.gov These compounds can promote the disaggregation of Aβ fibrils and also exhibit metal-chelating properties, particularly for copper ions, which are implicated in Aβ aggregation and toxicity. nih.gov

The neuroprotective effects also involve the modulation of neuroinflammatory processes. Overactivation of microglia, the resident immune cells of the central nervous system, can lead to chronic inflammation and neuronal damage. mdpi.com Certain oxindole alkaloids have been found to lessen the impact of chronic inflammation by reducing microglial activation and the production of pro-inflammatory cytokines, a process that can be mediated by the inhibition of the NF-κB pathway. researchgate.net

Furthermore, some indole derivatives exhibit neuroprotective effects by interacting with specific neuronal signaling pathways. For instance, they can modulate the activity of protein kinases like Akt and ERK, which are involved in cell survival and differentiation. nih.gov

Cellular/Molecular MechanismSpecific Action of Compound/AnalogueTherapeutic ImplicationReference
Antioxidant DefenseDirect ROS scavenging and activation of the Nrf2 pathwayReduction of oxidative stress-induced neuronal damage nih.govnih.govnih.govnih.govpreprints.org
Anti-ApoptosisRestoration of mitochondrial membrane potential, regulation of apoptotic proteinsPrevention of programmed cell death in neurons nih.gov
Anti-Aggregation (Alzheimer's)Promotion of amyloid-β disaggregation, chelation of metal ionsReduction of amyloid plaque formation and toxicity nih.gov
Anti-NeuroinflammationInhibition of microglial activation and pro-inflammatory cytokine production (via NF-κB inhibition)Suppression of chronic inflammation in the brain researchgate.net
Modulation of Kinase PathwaysRegulation of Akt and ERK signalingPromotion of neuronal survival and function nih.gov

Structure Activity Relationship Sar Studies for 1 Methoxy 2 Indolinone and Its Diverse Analogues

Influence of Chemical Substituents on Biological Activity and Target Selectivity

The biological activity of indolinone derivatives can be finely tuned by altering the substituents at various positions on the heterocyclic and aromatic rings. These modifications influence the molecule's electronics, sterics, and ability to interact with biological targets.

The position of the methoxy (B1213986) group on the indolinone scaffold is a critical factor that modulates biological activity. While 1-methoxy-2-indolinone features the methoxy group on the nitrogen atom, studies on related structures where the methoxy group is on the aromatic ring provide significant SAR insights. The number and position of methoxy groups can influence interactions with biological targets and alter physicochemical properties. researchgate.net For instance, in a series of indolinone-based hybrids designed as human carbonic anhydrase (hCA) inhibitors, the presence of a 5-methoxy group on the indolinone ring led to a potent inhibitor of the hCA IX isoform. mdpi.com However, its potency was second to the unsubstituted (H) analogue, indicating a nuanced role for this substituent. mdpi.com

The structure-activity relationships of dimethoxybenzene compounds, which share features with methoxy-substituted indoles, are influenced by the position and number of methoxy groups, which modulate their interactions with biological targets and their physicochemical properties. researchgate.net Studies on other scaffolds, such as curcumin (B1669340), have also shown that the methoxy group plays a crucial role in biological effects. nih.gov Replacing the methoxy group with other substituents with varying electronic properties (e.g., -OH, -Br, -NO2) resulted in dramatically different anti-inflammatory activities, underscoring the importance of the substituent at this position. nih.gov

In a series of indolinone-thiazolidinone hybrids, the effect of a methoxy group at position C-5 was compared against other substituents for inhibition of two different carbonic anhydrase isoforms, hCA IX and hCA XII. The results demonstrate how a single substituent can differentially affect selectivity.

TargetPotency Rank Order of Substituents at C-5 PositionSource
hCA IXH > 5-OCH3 > 7-F > 5-CH3 > 5-F > 5-NO2 > 7-Br > 5-Br > 5-Cl mdpi.com
hCA XII5-CH3 > 7-F > 5-NO2 > H > 5-F > 5-OCH3 > 5-Cl > 7-Br > 5-Br mdpi.com

The substituent at the N-1 position of the 2-indolinone core, which is a methoxy group in this compound, is pivotal in defining the compound's activity. While direct SAR studies varying the N-1 methoxy group are limited, research on related indolinones where the N-1 position is substituted with other groups provides valuable information. For example, in a study of 3-(3,4,5-trimethoxybenzylidene)-1,3-dihydroindol-2-ones, derivatives were synthesized with different groups at the N-1 position to evaluate the impact on cytotoxic activity. nih.gov

Specifically, compounds were prepared to assess the effect of adding a methyl group at the nitrogen (N-1) or introducing bulkier substituted benzyl (B1604629) groups. nih.gov The findings indicated that the presence of a bulky substituent at the oxindole (B195798) nitrogen was tolerated, and this type of substitution had previously yielded good cytotoxicity results in other indolinone derivatives. nih.gov This suggests that the N-1 position is a key site for modification to optimize biological activity.

Parent ScaffoldN-1 SubstituentRationale for InvestigationSource
3-(3,4,5-trimethoxybenzylidene)-1,3-dihydroindol-2-one-H (unsubstituted)Baseline compound nih.gov
3-(3,4,5-trimethoxybenzylidene)-1,3-dihydroindol-2-one-CH3 (Methyl)Evaluate the effect of a small alkyl group at the nitrogen. nih.gov
3-(3,4,5-trimethoxybenzylidene)-1,3-dihydroindol-2-one-Benzyl (Substituted)Evaluate the effect of a bulky substituent at the nitrogen. nih.gov

Substitutions on the aromatic ring of the indolinone scaffold, particularly at the C-5 position, have been shown to significantly influence biological responses. In a study of indolinone-based carbonic anhydrase inhibitors, a range of substituents at the C-5 position were evaluated. mdpi.com The nature of the substituent, whether electron-donating or electron-withdrawing, had a distinct impact on the inhibitory potency and selectivity against different isoforms (hCA IX and hCA XII). mdpi.com For instance, a methyl group at C-5 was most favorable for hCA XII inhibition, whereas an unsubstituted ring was best for hCA IX. mdpi.com The 5-methoxy derivative showed potent inhibition against hCA IX, but was less active against hCA XII compared to other analogs. mdpi.com

The C-3 position is also a critical site for modification. Many active indolinone derivatives feature an exocyclic double bond at this position, connecting the indolinone core to another cyclic or acyclic moiety. mdpi.com The geometric configuration (Z or E) of this double bond can also be a determining factor for activity. nih.gov In one study, derivatives were found to be Z isomers, while others were determined to be E isomers, indicating that the synthetic conditions and substitution patterns guide the stereochemical outcome. nih.govnih.gov

PositionSubstituentObserved Effect on Biological Activity (vs. hCA)Source
C-5-HMost potent for hCA IX inhibition. mdpi.com
C-5-OCH3Potent inhibitor of hCA IX (second to -H). mdpi.com
C-5-CH3Most potent for hCA XII inhibition. mdpi.com
C-5-FModerate activity against both hCA IX and hCA XII. mdpi.com
C-5-NO2More potent against hCA XII than hCA IX. mdpi.com
C-5-Cl, -BrLower potency against both isoforms compared to other groups. mdpi.com

Rational Design and Optimization Strategies for Indolinone Scaffolds

The development of novel indolinone-based compounds often relies on established medicinal chemistry strategies to enhance potency, improve selectivity, and optimize pharmacokinetic properties. Techniques like molecular hybridization and bioisosteric replacement are central to this effort.

Molecular hybridization is a drug design strategy that involves covalently linking two or more pharmacophores (active structural units) to create a single hybrid molecule. researchgate.net This approach aims to leverage the biological activities of the parent molecules, potentially leading to synergistic effects, enhanced potency, or a multi-target activity profile. mdpi.comresearchgate.netnih.gov

The indolinone scaffold has been successfully used in hybridization approaches.

Indolinone-Thiazolidinone-Benzenesulfonamide Hybrids : In one example, the indolinone scaffold was combined with thiazolidinone and benzenesulfonamide (B165840) moieties. mdpi.com This hybridization aimed to create potent and selective inhibitors of human carbonic anhydrase isoforms IX and XII. The resulting compounds showed significant potency, with compound 5g having a Ki of 2.5 nM against hCA IX and compound 5f having a Ki of 0.6 nM against hCA XII. mdpi.com

Quinazoline-Indolinone Hybrids : In another study, molecular hybridization was used to construct a series of quinazoline-2-indolinone derivatives as selective PI3Kα inhibitors. nih.gov The representative compound 8 from this series was a highly potent inhibitor with an IC50 value of 9.11 nM for PI3Kα and showed selectivity over other PI3K isoforms. nih.gov This work demonstrates how combining the indolinone core with another privileged structure like quinazoline (B50416) can lead to potent and selective enzyme inhibitors. nih.gov

Hybrid StrategyScaffolds CombinedTargetResulting PotencySource
Carbonic Anhydrase InhibitorsIndolinone + Thiazolidinone + BenzenesulfonamidehCA IX / hCA XIIKi = 2.5 nM (Compound 5g vs hCA IX) Ki = 0.6 nM (Compound 5f vs hCA XII) mdpi.com
PI3Kα InhibitorsQuinazoline + 2-IndolinonePI3KαIC50 = 9.11 nM (Compound 8) nih.gov

Bioisosteric replacement and scaffold hopping are powerful tools in medicinal chemistry for lead optimization and the discovery of novel chemical entities. nih.govnih.govresearchgate.net

Bioisosteric Replacement involves substituting a functional group within a molecule with another group that has similar physical or chemical properties, with the goal of retaining biological activity while improving other properties like metabolic stability or synthetic accessibility. researchgate.netscispace.com

Scaffold Hopping is a more significant modification where the central core or framework of a molecule is replaced with a structurally different scaffold. nih.govresearchgate.net This new scaffold should maintain the appropriate spatial arrangement of key functional groups required for biological activity, allowing entry into novel chemical space and potentially avoiding patent-related issues. scispace.com

Pharmacophore Elucidation and Linking Strategies for Targeted Design

A pharmacophore represents the essential three-dimensional arrangement of steric and electronic features necessary for a molecule to interact with a specific biological target and trigger or block its response. researchgate.net For indolinone-based inhibitors, pharmacophore modeling is a key strategy for rational drug design, helping to visualize the potential interactions between the ligand and the receptor's active site. alliedacademies.org

Pharmacophore models for indolinone derivatives targeting protein kinases typically reveal the critical importance of hydrogen bond acceptors and donors, as well as aromatic features, for effective binding. researchgate.netalliedacademies.org The core indolinone structure itself serves as the primary pharmacophoric moiety. mdpi.com Specifically, the amine and oxo groups on the indolinone ring are critical for forming key hydrogen bonding interactions within the ATP-binding pocket of tyrosine kinases. researchgate.netalliedacademies.org

Researchers have employed a hybrid pharmacophoric design approach to develop novel and potent kinase inhibitors. This strategy involves synthetically combining the indolinone scaffold with other known pharmacophoric fragments, such as quinazoline rings. mdpi.com The rationale is that linking these two fragments can lead to dual inhibitors with enhanced cytotoxic effects. mdpi.com The success of this strategy depends on the linking strategy used:

Linker Type: Different connecting groups, such as imino linkers or phenyl ring spacers, are used to position the two pharmacophoric fragments optimally within the kinase binding site. mdpi.com

Linker Length and Flexibility: The nature of the linker determines the spatial orientation of the connected moieties, ensuring they can access and interact with both the ATP-binding region and adjacent allosteric pockets. For instance, a phenyl ring spacer was shown to favorably position both a quinazoline ring and an indolinone core into the ATP binding pocket and a regulatory domain of VEGFR-2, mimicking the binding mode of the approved drug Sorafenib. mdpi.com

This targeted design, guided by pharmacophore elucidation, allows for the creation of molecules with enhanced binding affinity and specific inhibitory profiles against targets like Cyclin-Dependent Kinases (CDKs) and Vascular Endothelial Growth Factor Receptor (VEGFR). mdpi.com

Correlation of Structural Features with Binding Modes and Mechanistic Basis of SAR

The structure-activity relationship (SAR) of this compound and its analogues is dictated by the type and position of substituents on the indolinone core and any attached aryl rings. These structural modifications directly influence the molecule's binding mode and inhibitory potency. aacrjournals.org

Mechanistic Basis of Binding: The indolinone scaffold typically functions as an ATP-competitive inhibitor. nih.gov The oxindole ring acts as a scaffold that presents key functional groups in a precise orientation to interact with the kinase's ATP-binding site. A fundamental interaction is the formation of hydrogen bonds between the indolinone's lactam function (the NH and C=O groups) and the amino acid residues of the "hinge region" that connects the N- and C-terminal lobes of the kinase domain. This anchors the inhibitor, while substituents at various positions on the ring project into adjacent hydrophobic and solvent-exposed regions, determining the compound's potency and selectivity. acs.org

Influence of Key Substituents:

Substitution at Position 6: This position has been identified as critical for achieving selectivity. Specifically, 6-methoxycarbonyl-substituted indolinones have been found to be highly selective and potent inhibitors of multiple pro-angiogenic kinases, including VEGFR, Platelet-Derived Growth Factor Receptor (PDGFR), and Fibroblast Growth Factor Receptor (FGFR). researchgate.net This favorable selectivity profile led to the development of Nintedanib (BIBF 1120), a triple angiokinase inhibitor. researchgate.net

Substitution at Position 5: Altering the substituent at the C5 position can tune the inhibitory profile. For example, in a series of indolinone-triazoles, a bromine atom at position 5 resulted in a three-fold enhancement in VEGFR-2 inhibition compared to a methoxy group at the same position.

Substitution at Position 3: The substituent at the 3-position typically projects towards the solvent-exposed region of the ATP-binding cleft. Modifications here are crucial for potency and selectivity. For instance, attaching a propionate (B1217596) moiety to the indolinone core at this position increased potency against the c-Kit receptor tyrosine kinase. aacrjournals.org

The following tables summarize the impact of these structural features on kinase inhibition.

Table 1: SAR of Indolinone Analogues as Kinase Inhibitors

Compound/Derivative Class Substitution Pattern Target Kinase(s) Key SAR Finding
Nintedanib (BIBF 1120) 6-Methoxycarbonyl group; N-methyl-piperazinyl tail VEGFR, PDGFR, FGFR The 6-methoxycarbonyl substitution confers a highly favorable selectivity profile for angiokinases. researchgate.net
SU9516 5-Methoxy group; Imidazole at C3 CDK2 The 5-methoxy substitution is a feature of this potent CDK2 inhibitor. nih.gov
Indolinone-Thiazolidin-4-ones Various aliphatic side chains PDGFRα, CDK Longer aliphatic side chains at the C3 position generally result in better growth inhibition. acs.org

Table 2: Key Structural Features and Their Role in Binding

Structural Feature Mechanistic Role in Binding
Indolinone Core Scaffold that forms crucial hydrogen bonds with the kinase hinge region, mimicking ATP. mdpi.comacs.org
Methoxy Group Can act as a hydrogen bond acceptor or modulate electronic properties, influencing binding affinity and selectivity. acs.org
6-Methoxycarbonyl Group Interacts with the active site to enhance selectivity for specific angiokinases like VEGFR and PDGFR. researchgate.net
Substituent at C3 Projects into the solvent-exposed region; modifications here are critical for tuning potency and selectivity for specific kinases. aacrjournals.org

| Halogen at C5 | Increases lipophilicity and can lead to enhanced potency, as seen with bromo-substitutions. acs.org |

Advanced Analytical Methodologies in 1 Methoxy 2 Indolinone Research

Chromatographic Separation and Purity Assessment Methods

Chromatographic techniques are essential for separating 1-Methoxy-2-indolinone from reaction mixtures, assessing its purity, and resolving its enantiomers.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of indolinone derivatives. nih.govgoogle.com For purity assessment, a reversed-phase HPLC method would typically be employed, using a C18 column with a mobile phase gradient of water and a polar organic solvent like acetonitrile (B52724) or methanol, often with an acid modifier like formic acid to ensure sharp peaks. sigmaaldrich.comspectralabsci.com

Chiral HPLC: Since this compound possesses a stereocenter at the C1 position, it exists as a pair of enantiomers. Chiral HPLC is the definitive method for separating and quantifying these enantiomers. chiralpedia.comresearchgate.netyoutube.com This is most commonly achieved using a chiral stationary phase (CSP). nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® OD, Chiralpak® AD), are highly effective for resolving a wide range of chiral compounds, including heterocyclic structures similar to indolinones. nih.gov The separation is typically performed under normal-phase conditions, using a mobile phase consisting of an alkane (like n-hexane or n-heptane) and an alcohol modifier (like ethanol (B145695) or isopropanol). nih.gov The relative interaction of each enantiomer with the chiral selector on the stationary phase leads to different retention times, allowing for their separation and quantification.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic method used for qualitative analysis. nih.gov In the context of this compound research, TLC is invaluable for:

Monitoring reaction progress: Tracking the conversion of starting materials to the final product during synthesis.

Screening for optimal purification conditions: Quickly testing various solvent systems for column chromatography.

Assessing fraction purity: Checking the composition of fractions collected during purification.

A typical TLC analysis would involve spotting a solution of the compound onto a silica (B1680970) gel plate (the stationary phase) and developing it in a sealed chamber containing a suitable mobile phase, such as a mixture of ethyl acetate (B1210297) and hexane. bas.bg Compounds are separated based on their differential partitioning between the stationary and mobile phases. Visualization is commonly achieved under UV light (254 nm), as the aromatic ring of the indolinone structure is UV-active. Alternatively, chemical staining agents like potassium permanganate (B83412) or anisaldehyde can be used to reveal the spots. labinsights.nl The retention factor (Rf) value is a characteristic property of a compound in a specific TLC system and can be used for preliminary identification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis of Reaction Mixtures and Degradation Products

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify volatile and semi-volatile compounds within a sample. In the context of this compound research, GC-MS is invaluable for monitoring the progress of its synthesis and characterizing any resulting impurities or degradation products.

The GC component separates the chemical mixture into individual components based on their volatility and interaction with the stationary phase of the chromatographic column. researchgate.net As the separated compounds elute from the column, they enter the mass spectrometer. The MS component then ionizes the molecules, typically causing them to fragment in a reproducible manner. It sorts these fragments based on their mass-to-charge ratio, generating a unique mass spectrum for each compound that acts as a chemical "fingerprint." nih.gov

Analysis of Reaction Mixtures: During the synthesis of this compound, GC-MS can be used to analyze the crude reaction mixture to assess the yield of the desired product and identify any byproducts, unreacted starting materials, or intermediates. This information is critical for optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize purity and yield.

Analysis of Degradation Products: Forced degradation studies are essential for understanding the chemical stability of a compound. nih.gov this compound can be subjected to various stress conditions, including acid and base hydrolysis, oxidation, and heat. nih.gov GC-MS is then employed to analyze the stressed samples, allowing for the separation and identification of any compounds that form as a result of degradation. mdpi.comnih.gov The fragmentation patterns observed in the mass spectra help in the structural elucidation of these degradants. nih.gov Understanding the degradation profile is crucial for establishing appropriate storage and handling conditions. The elution order of isomers and related compounds in the gas chromatogram can also provide structural insights, as it often relates to the degree of crowding of substituents on the core ring structure. nih.gov

Cell-Based and Biochemical Assay Methodologies for Activity Evaluation

To understand the biological effects of this compound, a variety of cell-based and biochemical assays are employed. These assays are designed to evaluate its impact on cell health, proliferation, and specific molecular targets.

Cell proliferation and viability assays are fundamental tools for assessing the cytotoxic or cytostatic effects of a compound. atcc.org The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose. nih.gov

The principle of the MTT assay is based on the metabolic activity of viable cells. atcc.org Mitochondrial dehydrogenases in living cells reduce the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan (B1609692) product. nih.gov This conversion occurs only in metabolically active cells, so the amount of formazan produced is directly proportional to the number of viable cells in the culture. nih.gov The insoluble formazan crystals are then dissolved in a solubilization solution (like DMSO), and the absorbance of the resulting colored solution is measured with a spectrophotometer, typically around 570 nm. nih.govberkeley.edu A decrease in signal in cells treated with this compound compared to untreated control cells would indicate a reduction in cell viability or proliferation.

Several other assays function on similar principles but offer variations in protocol or detection method. These include the XTT, WST-1, and resazurin (B115843) assays, which produce water-soluble formazan products, eliminating the need for a final solubilization step. sigmaaldrich.com Luminescent ATP assays measure the amount of ATP present, which also correlates with the number of viable cells. oncolines.com

Table 1: Comparison of Common Cell Viability and Proliferation Assays

AssayPrincipleDetection MethodKey Advantage
MTTReduction of tetrazolium salt to a purple, insoluble formazan by mitochondrial dehydrogenases. sigmaaldrich.comColorimetric (Absorbance)Widely used and well-established protocol.
XTT/WST-1Reduction of tetrazolium salt to a water-soluble formazan. sigmaaldrich.comColorimetric (Absorbance)No formazan solubilization step required, simplifying the protocol. sigmaaldrich.com
Resazurin (AlamarBlue)Reduction of blue, non-fluorescent resazurin to pink, highly fluorescent resorufin (B1680543) by metabolically active cells.Fluorometric or ColorimetricHigh sensitivity and non-toxic to cells, allowing for kinetic monitoring. nih.gov
Luminescent ATP AssayMeasures ATP levels using the luciferase-luciferin reaction; light output is proportional to ATP concentration. oncolines.comLuminometricVery high sensitivity and suitable for high-throughput screening. oncolines.com

Flow cytometry is a sophisticated technique that allows for the rapid, multi-parametric analysis of individual cells in a suspension. bio-rad-antibodies.comnih.gov It is particularly useful for investigating how a compound like this compound affects fundamental cellular processes such as the cell cycle and apoptosis (programmed cell death).

Cell Cycle Analysis: To analyze the cell cycle, cells are treated with this compound and then stained with a fluorescent dye that binds stoichiometrically to DNA, such as Propidium Iodide (PI) or DAPI. nih.govresearchgate.net The fluorescence intensity of each cell is measured as it passes through a laser beam. Since cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, and cells in the S phase have an intermediate amount, flow cytometry can generate a histogram of DNA content that reveals the distribution of the cell population across these phases. thermofisher.com Treatment with an anti-proliferative agent may cause cells to accumulate at a specific checkpoint, a phenomenon known as cell cycle arrest, which is readily quantifiable with this method. researchgate.netresearchgate.net

Apoptosis Analysis: A common method for detecting apoptosis via flow cytometry is the Annexin V and Propidium Iodide (PI) co-staining assay. researchgate.netnih.gov The principle relies on two key events in the apoptotic process. In early apoptosis, a phospholipid called phosphatidylserine (B164497) (PS), which is normally located on the inner leaflet of the plasma membrane, is translocated to the outer surface. nih.gov Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorochrome, can be used to label these early apoptotic cells. nih.gov In later stages of apoptosis and in necrosis, the cell membrane loses its integrity, allowing PI to enter the cell and stain the DNA. nih.gov By analyzing cells for both Annexin V binding and PI uptake, one can distinguish between different cell populations. nih.govresearchgate.net

Table 2: Interpretation of Annexin V / Propidium Iodide (PI) Staining in Flow Cytometry

Annexin V StainingPI StainingCell PopulationInterpretation
Negative (-)Negative (-)Live / ViableIntact plasma membrane, PS is on the inner leaflet. nih.gov
Positive (+)Negative (-)Early ApoptoticPS has translocated to the outer leaflet, but the plasma membrane remains intact. nih.gov
Positive (+)Positive (+)Late Apoptotic / NecroticPS is on the outer leaflet, and the plasma membrane has lost integrity. nih.gov
Negative (-)Positive (+)Primary NecroticCells have died through a non-apoptotic pathway, leading to immediate membrane rupture without prior PS externalization. nih.gov

The indolin-2-one chemical scaffold is a well-established structural motif in the design of protein kinase inhibitors. acs.orgscirp.org Therefore, a critical step in characterizing this compound is to evaluate its inhibitory activity against a panel of purified enzymes, particularly protein kinases.

In vitro kinase inhibition assays measure the ability of a compound to block the enzymatic activity of a specific kinase. nih.gov These assays typically involve combining the purified kinase, a substrate (which can be a generic protein like casein or a specific peptide), and a source of phosphate (B84403) (usually ATP) in the presence of varying concentrations of the inhibitor. nih.gov The rate of substrate phosphorylation is then measured. A common method is the radiometric assay, which uses radioactively labeled ATP ([γ-³²P]-ATP); the amount of radioactivity incorporated into the substrate is proportional to kinase activity. nih.gov Numerous non-radiometric methods are also available, relying on fluorescence, luminescence, or antibody-based detection.

The results of these assays are typically expressed as an IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. nih.gov A lower IC50 value indicates a more potent inhibitor. By testing this compound against a broad panel of kinases, researchers can determine its potency and selectivity profile. For example, various 3-substituted indolin-2-ones have demonstrated selective inhibition of receptor tyrosine kinases (RTKs) such as VEGFR, PDGFR, and c-Kit, which are involved in cancer cell proliferation and angiogenesis. scirp.orgscirp.org Beyond kinases, the inhibitory potential of the compound can be tested against other enzyme classes, such as cholinesterases or monoamine oxidases, to fully profile its biological activity. mdpi.comnih.gov

Table 3: Examples of Kinases Targeted by Indolin-2-one Derivatives

Inhibitor ClassTarget Kinase(s)Biological RelevanceReference
Pyrrole-indolin-2-onesVEGFR, PDGFRα/β, c-Kit, FLT3Angiogenesis, cell growth, tumor proliferation. scirp.orgscirp.org
Sunitinib (Indolin-2-one derivative)VEGFR-1, -2, -3, PDGFRα/β, c-Kit, FLT3, RETApproved treatment for renal cell carcinoma and GIST. scirp.orgscirp.org
3-(Substituted benzylidenyl)indolin-2-onesEGF-R, Her-2Cell growth and proliferation in various cancers. acs.org

Western blotting, or immunoblotting, is a core molecular biology technique used to detect and quantify the expression levels of specific proteins within a complex mixture, such as a cell lysate. pnrjournal.com This method is essential for validating the observations from cell-based assays and for dissecting the molecular pathways through which this compound exerts its effects.

The Western blot procedure involves several key steps. pnrjournal.comnih.gov First, proteins from treated and untreated cells are extracted and separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). youtube.com The separated proteins are then transferred from the gel onto a solid membrane, typically nitrocellulose or PVDF. pnrjournal.com The membrane is then "blocked" to prevent non-specific binding of antibodies. Next, the membrane is incubated with a primary antibody that specifically recognizes the target protein of interest. Finally, a secondary antibody, which is conjugated to an enzyme (like horseradish peroxidase), is added. This secondary antibody binds to the primary antibody, and upon addition of a chemiluminescent substrate, it generates a light signal that can be captured on film or with a digital imager. nih.gov The intensity of the resulting band is proportional to the amount of the target protein. researchgate.net

For example, if flow cytometry results suggest that this compound induces apoptosis, Western blotting can be used to confirm this by measuring changes in the expression levels of key apoptotic regulatory proteins. This could include looking for an increase in pro-apoptotic proteins like cleaved caspase-3 or a decrease in anti-apoptotic proteins like Bcl-2. researchgate.net This provides direct evidence of the compound's mechanism of action at the protein level. nih.gov

Table 4: Generalized Workflow for Western Blot Analysis

StepPurposeCommon Reagents/Equipment
1. Sample PreparationExtract and solubilize proteins from cells or tissues.Lysis buffer, protease/phosphatase inhibitors.
2. Gel ElectrophoresisSeparate proteins based on molecular weight.SDS-PAGE gel, electrophoresis apparatus.
3. Protein TransferImmobilize separated proteins onto a membrane.Nitrocellulose or PVDF membrane, transfer buffer, transfer system. pnrjournal.com
4. BlockingPrevent non-specific antibody binding to the membrane.Bovine serum albumin (BSA) or non-fat milk solution.
5. Primary Antibody IncubationBind a specific antibody to the protein of interest.Antibody specific to the target protein.
6. Secondary Antibody IncubationBind a labeled antibody to the primary antibody for detection.Enzyme-conjugated secondary antibody (e.g., HRP-linked anti-mouse IgG).
7. DetectionVisualize the protein bands.Chemiluminescent substrate (ECL), imaging system.
8. AnalysisQuantify the relative abundance of the protein.Densitometry software. youtube.com

The Role of 1 Methoxy 2 Indolinone and Its Derivatives As Research Probes and Synthetic Intermediates

Application as Privileged Scaffolds in Medicinal Chemistry and Drug Discovery Research

The indolin-2-one core is widely recognized as a "privileged scaffold" in medicinal chemistry, a term used to describe molecular frameworks that are capable of binding to multiple biological targets with high affinity. researchgate.netresearchgate.net This versatility makes them valuable starting points for the design of novel therapeutic agents. researchgate.net Several compounds built upon the indolinone chemical scaffold are known to possess significant biological properties, particularly anticancer activities. nih.govgrowingscience.com

The therapeutic potential of this scaffold is exemplified by Sunitinib, an approved drug for treating renal cell carcinoma and gastrointestinal stromal tumors, which features the 3-substituted indolin-2-one structure. nih.govnih.gov Another potent drug, Nintedanib, used for treating idiopathic pulmonary fibrosis, also incorporates the indolinone core. nih.govnih.gov The success of these drugs has spurred further investigation into indolinone derivatives as inhibitors of various protein kinases, which are crucial enzymes in cell signaling pathways often dysregulated in diseases like cancer. researchgate.netresearchgate.net

Derivatives of indolin-2-one have been developed as potent inhibitors against a range of receptor tyrosine kinases (RTKs), including:

Vascular Endothelial Growth Factor Receptor (VEGFR)

Platelet-Derived Growth Factor Receptor (PDGFR)

Fibroblast Growth Factor Receptor (FGFR)

Epidermal Growth Factor Receptor (EGF)

Research has shown that modifications to the indolin-2-one structure can tune the selectivity and potency of these inhibitors. acs.org For instance, attaching a five-membered heteroaryl ring at the C-3 position can yield high specificity for the VEGFR (Flk-1) kinase. acs.org Similarly, introducing bulky groups on a C-3 benzylidene substituent can confer selectivity towards EGF and Her-2 RTKs. acs.org The presence of a methoxy (B1213986) group on the indole (B1671886) ring, as seen in 1-methoxy-2-indolinone derivatives found in natural products like wasalexin, can enhance reactivity and biological activity. chim.itnih.gov

The following table summarizes the biological targets of various indolin-2-one derivatives, highlighting the scaffold's privileged nature.

Derivative ClassTarget(s)Therapeutic Area
3-substituted indolin-2-onesReceptor Tyrosine Kinases (VEGFR, PDGFR, FGFR)Cancer, Fibrosis
Arylideneindolin-2-onesTyrosine Kinases (e.g., Sunitinib)Cancer
3-(hetero)arylideneindolin-2-onesc-Src KinaseCancer
1,2,4-Triazole-Tethered IndolinonesVEGFR-2Cancer
2-oxindole fluorinated derivativesAMP-activated protein kinase (AMPK)Prostate Cancer

This table presents a selection of research findings on indolin-2-one derivatives and their applications.

Utilization as Key Synthetic Intermediates in the Construction of Complex Molecules

The indolin-2-one scaffold is not only biologically significant but also serves as a versatile and crucial intermediate in organic synthesis for the construction of more complex molecules. nih.gov Its chemical reactivity, particularly at the C-3 position, allows for a wide array of synthetic transformations, enabling the creation of diverse molecular architectures. nih.gov

Synthetic chemists have developed numerous methods to construct the oxindole (B195798) core itself, often starting from commercially available materials like substituted anilines. chim.itgoogle.com Once formed, the scaffold can be elaborated upon through various reactions. A common and effective method for introducing diversity at the C-3 position is the Knoevenagel condensation, which involves reacting the indolinone with an aldehyde. nih.govacs.org This reaction has been used to synthesize libraries of indolinone derivatives for biological screening. nih.gov

The N-1 position of the indolinone ring can also be readily functionalized. The synthesis of 1-alkoxyindoles, such as this compound, is typically achieved through the alkylation of a 1-hydroxyindole (B3061041) precursor using reagents like methyl iodide or dimethyl sulfate (B86663) in the presence of a base. mdpi.com This modification can improve chemical stability and alter the compound's physicochemical properties. mdpi.com The development of one-pot, multi-step reactions has further streamlined the synthesis of these complex derivatives. mdpi.com

The utility of the oxindole core as a synthetic building block is demonstrated by its role as a "linchpin" molecule, where multiple reaction steps can be performed sequentially to build intricate structures. nih.gov Furthermore, specific derivatives like 4-(2-hydroxyethyl)indolin-2-one (B19303) have been identified as key intermediates for the preparation of both dopamine (B1211576) receptor agonists and protein kinase inhibitors, showcasing the scaffold's importance in accessing different classes of bioactive molecules. researchgate.net

Below is a table summarizing key synthetic transformations involving the indolin-2-one scaffold.

Reaction TypePosition(s) InvolvedReagents/ConditionsOutcome
Knoevenagel CondensationC-3Aldehydes, Piperidine, RefluxC-3 substituted arylidene derivatives
N-AlkylationN-1Alkyl halide, Base (e.g., DBU)1-Alkoxy or 1-Alkyl indolinones
Michael AdditionC-3α,β-unsaturated compoundsC-3 functionalized derivatives
Cycloaddition ReactionsC-3Dienes/DipolesSpirocyclic oxindole systems
Intramolecular Oxidative CouplingVariousOxidizing agentsCaged and strained ring systems

This table highlights some of the synthetic methodologies used to elaborate the indolin-2-one core.

Development of Chemical Biology Tools for Pathway Investigation

Beyond their role as therapeutic scaffolds, this compound and its relatives are valuable as chemical probes for investigating complex biological pathways. mskcc.orgnih.gov A chemical probe is a well-characterized small molecule designed to potently and selectively interact with a specific protein target, allowing researchers to modulate that target's function in cells or organisms in a controlled manner. mskcc.orgnih.gov By observing the downstream cellular effects of this modulation, scientists can elucidate the role of the target protein in various biological processes. mskcc.orgnih.gov

The development of potent and selective kinase inhibitors from the indolin-2-one scaffold makes these compounds ideal candidates for chemical probes. nih.gov For example, a highly specific inhibitor of a particular kinase can be used to study the consequences of blocking that kinase's activity, helping to map its signaling pathway and validate it as a potential drug target. nih.govnih.gov

A practical application of this approach was demonstrated in a study investigating cell death pathways in acute myeloid leukemia (AML) cells. mdpi.com In this research, an oxindole derivative (compound 5a) was used, both alone and in combination with another agent, to probe the apoptotic machinery in FLT3/ITD+ AML cells. mdpi.com By treating the cells with the oxindole probe and analyzing changes in protein expression, researchers could map the alterations in key cell death pathways. mdpi.com

The study revealed that the oxindole derivative, particularly in combination, could alter the expression levels of several critical proteins involved in apoptosis. mdpi.com This type of investigation provides crucial insights into how cancer cells respond to targeted inhibition and can help identify mechanisms of drug resistance or synergy. mdpi.com

The table below details some of the key findings from the aforementioned chemical biology investigation using an oxindole probe.

Protein AnalyzedEffect of Oxindole Combination TreatmentImplication in Cell Death Pathway
BadExpression IncreasedPromotes apoptosis
Bcl-2 / Bcl-wExpression Stabilized (counteracting increase from single agents)Reduces anti-apoptotic signaling
Caspase 3 (Casp3)Expression DecreasedSuggests alteration of the final execution steps of apoptosis
Caspase 8 (Casp8)Expression DecreasedIndicates a shift in the balance of extrinsic vs. intrinsic apoptotic pathways
CD40 Ligand (CD40L)Expression Significantly IncreasedContributes to ligand activity and induction of CD40-mediated signaling

This table summarizes the modulation of key cell death-associated proteins in AML cells upon treatment with an oxindole-based chemical probe, as reported in the study. mdpi.com

Q & A

Basic: What are the standard synthetic routes for preparing 1-Methoxy-2-indolinone derivatives, and how can reaction conditions be optimized?

Answer:
The synthesis of this compound derivatives typically involves condensation reactions. For example, derivatives like 3-Z-[1-(4-((N-(dimethylcarbamoyl-methyl)-N-methyl-amino)-methyl)-anilino)-1-phenyl-methylene]-6-methoxycarbonyl-2-indolinone are synthesized by reacting 1-acetyl-3-(1-ethoxy-1-phenylmethylene)-6-methoxycarbonyl-2-indolinone with substituted anilines under reflux conditions . Optimization includes:

  • Catalyst selection : Acetic acid is commonly used to facilitate condensation (e.g., reflux in AcOH for 3–5 hours) .
  • Purification : Silica gel chromatography with solvent systems like methylene chloride/methanol (10:1) helps isolate products, as indicated by Rf values (e.g., 0.6–0.7) .
  • Yield improvement : Adjusting stoichiometry (1.1 equiv of aldehyde derivatives) and reaction time (3–5 hours) can enhance efficiency .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound analogs?

Answer:
Contradictions may arise from variations in experimental design or compound purity. To address this:

  • Standardize assays : Ensure consistent cell lines, solvent controls (e.g., DMSO concentration), and measurement techniques (e.g., IC50 via spectrophotometry) .
  • Evaluate structural nuances : Minor substituent changes (e.g., 3-bromo vs. 3-fluoro in aryl groups) significantly alter activity . Use computational tools (e.g., molecular docking) to correlate structure-activity relationships.
  • Reproduce key studies : Cross-validate findings using independent synthetic batches, noting purity (>97% via HPLC, as in reagent catalogs ).

Basic: What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Answer:

  • NMR : ¹H/¹³C NMR identifies methoxy groups (δ ~3.8–4.0 ppm for OCH3) and indolinone backbone protons .
  • HPLC : Purity assessment (>97%) using C18 columns with methanol/water gradients .
  • Mass spectrometry : ESI-MS confirms molecular ions (e.g., m/z 500 [M-H]+ for C35H27N3O4S derivatives) .
  • Melting point : Physical consistency (e.g., mp 199°C–201°C for related indole-carboxylic acids ).

Advanced: How can researchers design experiments to investigate the metabolic stability of this compound derivatives?

Answer:

  • In vitro models : Use liver microsomes (human/rat) with NADPH cofactors to assess cytochrome P450-mediated degradation. Monitor metabolites via LC-MS .
  • Parameter variation : Test pH-dependent stability (e.g., pH 6–8 buffers) and temperature effects (25°C vs. 37°C) .
  • Control comparisons : Benchmark against known stable compounds (e.g., vanillic acid derivatives ).

Basic: What are the critical storage conditions for this compound to ensure long-term stability?

Answer:

  • Temperature : Store below -20°C for moisture-sensitive derivatives (e.g., 6-Methoxygramine ).
  • Light protection : Use amber vials to prevent photodegradation, especially for furanone analogs .
  • Desiccants : Include silica gel packs to mitigate hydrolysis of methoxycarbonyl groups .

Advanced: How can computational modeling guide the design of novel this compound-based kinase inhibitors?

Answer:

  • Docking studies : Use software like AutoDock to predict binding affinity to kinase ATP pockets (e.g., VEGFR2 or EGFR) .
  • QSAR analysis : Correlate substituent electronegativity (e.g., 3-cyano vs. 3-carboxy groups ) with inhibitory potency.
  • ADMET prediction : Tools like SwissADME estimate solubility (LogP) and toxicity risks early in design .

Basic: What are common pitfalls in synthesizing this compound derivatives, and how can they be avoided?

Answer:

  • Byproduct formation : Minimize via slow addition of reagents (e.g., aniline derivatives) and inert atmospheres (N2/Ar) .
  • Low yields : Optimize stoichiometry (1:1.1 molar ratios for aldehyde-amine reactions) .
  • Purification challenges : Use gradient elution in chromatography (e.g., 5–20% methanol in CH2Cl2) .

Advanced: How should researchers approach contradictory cytotoxicity results in this compound studies across different cancer cell lines?

Answer:

  • Cell line profiling : Compare genetic backgrounds (e.g., p53 status in HeLa vs. MCF-7 cells) .
  • Dose-response curves : Use 8-point assays to differentiate IC50 variability (e.g., 10 nM–100 μM ranges).
  • Mechanistic studies : Perform Western blotting to verify target modulation (e.g., caspase-3 activation) .

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.